molecular formula C15H15O3P B14625070 Methyl (1-hydroxy-2-phenylethenyl)phenylphosphinate CAS No. 56642-01-4

Methyl (1-hydroxy-2-phenylethenyl)phenylphosphinate

Cat. No.: B14625070
CAS No.: 56642-01-4
M. Wt: 274.25 g/mol
InChI Key: NVIYAQBQHURWKH-UHFFFAOYSA-N
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Description

Methyl (1-hydroxy-2-phenylethenyl)phenylphosphinate is an organophosphorus compound with a unique structure that includes both a hydroxyl group and a phenyl group attached to a vinyl phosphinate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1-hydroxy-2-phenylethenyl)phenylphosphinate typically involves the reaction of phenylphosphinic acid with methyl vinyl ketone under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl (1-hydroxy-2-phenylethenyl)phenylphosphinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl (1-hydroxy-2-phenylethenyl)phenylphosphinate involves its interaction with specific molecular targets. The hydroxyl and phenyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular pathways and signaling .

Comparison with Similar Compounds

Uniqueness: Methyl (1-hydroxy-2-phenylethenyl)phenylphosphinate is unique due to the presence of both a hydroxyl group and a phenyl group attached to a vinyl phosphinate moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .

Properties

CAS No.

56642-01-4

Molecular Formula

C15H15O3P

Molecular Weight

274.25 g/mol

IUPAC Name

1-[methoxy(phenyl)phosphoryl]-2-phenylethenol

InChI

InChI=1S/C15H15O3P/c1-18-19(17,14-10-6-3-7-11-14)15(16)12-13-8-4-2-5-9-13/h2-12,16H,1H3

InChI Key

NVIYAQBQHURWKH-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=CC=CC=C1)C(=CC2=CC=CC=C2)O

Origin of Product

United States

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